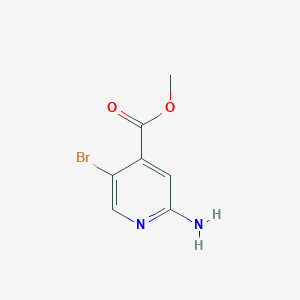
Methyl 2-amino-5-bromoisonicotinate
Übersicht
Beschreibung
Methyl 2-amino-5-bromoisonicotinate, also known as Methyl 2-amino-5-bromopyridine-4-carboxylate, is a chemical compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 g/mol . The compound is typically stored at temperatures between 0-8°C .
Molecular Structure Analysis
The InChI code for Methyl 2-amino-5-bromoisonicotinate is1S/C7H7BrN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10) . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure, it’s recommended to use specialized software to visualize this InChI code. Physical And Chemical Properties Analysis
Methyl 2-amino-5-bromoisonicotinate is a solid powder . It has a boiling point of 140-142°C . The compound has a molecular weight of 231.05 g/mol . It’s recommended to store the compound at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
Halogen Bond Donor in Crystallography
Methyl 2-amino-5-bromoisonicotinate has been utilized as a halogen bond acceptor in crystallography. Specifically, it forms crystalline adducts with N,N′-Dibromohydantoins, which are used as halogen bond (XB) donors. These interactions are crucial for understanding the molecular structure and dynamics of compounds (Nicolas et al., 2016).
Vibrational Spectroscopy and Molecular Dynamics
In vibrational spectroscopy and molecular dynamics, Methyl 2-amino-5-bromoisonicotinate (M2A5B) has been studied using density functional theory. This research provides insights into the molecular structure, vibrational wavenumbers, and electronic properties of M2A5B. Such studies are essential for understanding the physicochemical characteristics and potential applications of this compound (Saxena, Agrawal, & Gupta, 2015).
Biological Activity Studies
The compound has relevance in biological studies as well. For instance, it has been used in the synthesis of azo ligands and their coordinate complexes with metals like Cadmium (II), which are then analyzed for their antifungal and antibacterial activities. Such studies are crucial for the development of new pharmaceuticals and understanding the interaction between organic molecules and metals (Jaber, Kyhoiesh, & Jawad, 2021).
Nonlinear Optical (NLO) Activity
Methyl 2-amino-5-bromoisonicotinate's role in nonlinear optical (NLO) activities has also been explored. By studying its molecular structure and vibrational spectra, researchers have been able to understand its NLO behavior, which is significant for applications in photonics and optoelectronics (Balamurugan, Charanya, Sampathkrishnan, & Muthu, 2015).
Safety And Hazards
Methyl 2-amino-5-bromoisonicotinate is considered hazardous. It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure . The compound is harmful if inhaled, comes into contact with skin, or if swallowed . It’s recommended to handle the compound with appropriate personal protective equipment and to avoid dust formation .
Eigenschaften
IUPAC Name |
methyl 2-amino-5-bromopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPDYKLTAURVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649576 | |
| Record name | Methyl 2-amino-5-bromopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-bromoisonicotinate | |
CAS RN |
882499-87-8 | |
| Record name | Methyl 2-amino-5-bromopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-5-bromoisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide](/img/structure/B1328622.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)
![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)
![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1328631.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine](/img/structure/B1328632.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328633.png)

![8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328639.png)

![1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane](/img/structure/B1328643.png)